Diacetylspermin

Übersicht

Beschreibung

N1,N12-Diacetylspermine (hydrochloride): is a diacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine. This compound is known for its role in eukaryotic cell growth and protein synthesis, and it is involved in the modulation of calcium-dependent immune processes . Upregulation of N1,N12-Diacetylspermine has been linked to the incidence of cancer, making it a potential biomarker for cancer detection .

Wissenschaftliche Forschungsanwendungen

N1,N12-Diacetylspermine (hydrochloride) has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Diacetylspermine (DiAcSpm) is an acetylated derivative of spermine, a polyamine that plays crucial roles in many biological functions, including cell growth, gene regulation, nucleic acid stabilization, and cell proliferation . The primary targets of DiAcSpm are cells with high proliferation rates, such as cancer cells .

Mode of Action

DiAcSpm is produced by two rounds of acetylation of spermine, catalyzed by SAT1/2 . The interaction of DiAcSpm with its targets results in changes in the cellular environment, particularly in cancer cells. The exact mechanisms of these interactions are still under investigation .

Biochemical Pathways

The biosynthesis pathway of DiAcSpm starts with the decarboxylation of ornithine, which gives putrescine. Putrescine is then catalytically derived into spermidine by SRM and further aminopropylated into spermine, catalyzed by SMS and involving SAM . DiAcSpm is then produced by two rounds of acetylation of spermine .

Pharmacokinetics

Studies have reported the level of spermine, from which diacspm is derived, in different body fluids and organ tissues in patients with different types of cancers .

Result of Action

DiAcSpm has been associated with the diagnosis and staging of various cancers, including lung, breast, liver, colorectal, and urogenital . It has been observed that urinary DiAcSpm levels could distinguish advanced hepatocellular carcinoma (HCC) from early-stage HCC and other non-malignant liver diseases . Furthermore, DiAcSpm has demonstrated prognostic value in lung cancer, colorectal cancer, and breast cancer .

Action Environment

The action of DiAcSpm is influenced by various environmental factors. For instance, the presence of cancer cells, which have high proliferation rates, can result in elevated polyamine biosynthesis and uptake, leading to increased levels of DiAcSpm . .

Biochemische Analyse

Biochemical Properties

Diacetylspermine interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the biochemical reactions related to cell growth and polyamine metabolism .

Cellular Effects

Diacetylspermine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diacetylspermine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diacetylspermine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diacetylspermine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Diacetylspermine is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Diacetylspermine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: N1,N12-Diacetylspermin (Hydrochlorid) wird aus Spermin durch einen Diacetylierungsprozess synthetisiert. Die Reaktion beinhaltet die Acetylierung von Spermin unter Verwendung von Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und mit Hilfe der Dünnschichtchromatographie (TLC) überwacht, um eine vollständige Umsetzung sicherzustellen .

Industrielle Produktionsverfahren: Die industrielle Produktion von N1,N12-Diacetylspermin (Hydrochlorid) folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Überwachungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Hilfe von Kristallisations- oder Chromatographietechniken gereinigt und unter kontrollierten Bedingungen gelagert, um die Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N1,N12-Diacetylspermin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

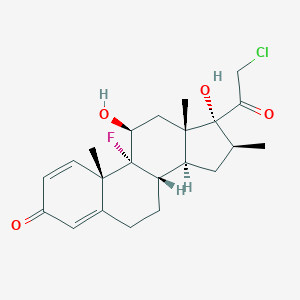

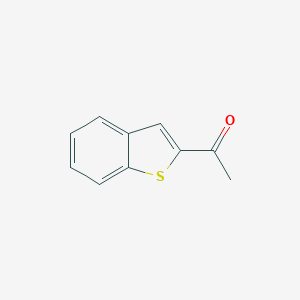

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-acetylierte Polyamine zu bilden.

Reduktion: Reduktionsreaktionen können N1,N12-Diacetylspermin wieder zu Spermin umwandeln.

Substitution: Die Acetylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole.

Wichtigste Produkte:

Oxidation: N-acetylierte Polyamine.

Reduktion: Spermin.

Substitution: Verschiedene substituierte Polyamine, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N1,N12-Diacetylspermin (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Potenzieller Biomarker für die Krebsfrüherkennung aufgrund seiner Hochregulierung bei Krebspatienten.

Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Wirkstoffen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N1,N12-Diacetylspermin (Hydrochlorid) beinhaltet seine Interaktion mit Polyaminoxidase, einem Enzym, das die Oxidation von Polyaminen katalysiert. Diese Interaktion führt zur Bildung von reaktiven Sauerstoffspezies (ROS) und anderen Metaboliten, die eine Rolle bei der Zellsignalgebung und -regulation spielen . Die Hochregulierung der Verbindung in Krebszellen deutet auf ihre Beteiligung an der Proliferation und Überlebenswegen von Krebszellen hin .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

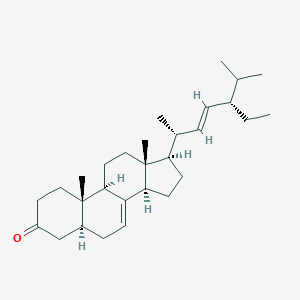

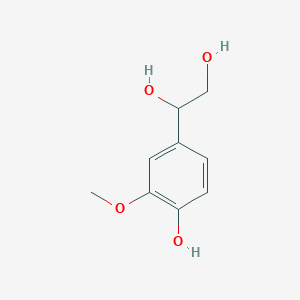

Spermin: Die nicht-acetylierte Form von N1,N12-Diacetylspermin, beteiligt am Zellwachstum und der Proteinsynthese.

Spermidin: Ein Vorläufer von Spermin, ebenfalls an zellulären Funktionen beteiligt.

N1-Acetylspermin: Ein monoacetyliertes Derivat von Spermin mit ähnlichen biologischen Funktionen.

Einzigartigkeit: N1,N12-Diacetylspermin (Hydrochlorid) ist aufgrund seiner Diacetylierung einzigartig, die seine Substrateigenschaften für Polyaminoxidase und sein Potenzial als Krebsbiomarker verbessert. Seine höheren Vmax- und niedrigeren Km-Werte im Vergleich zu Spermin machen es zu einem effizienteren Substrat für enzymatische Studien .

Eigenschaften

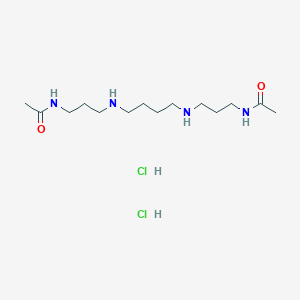

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

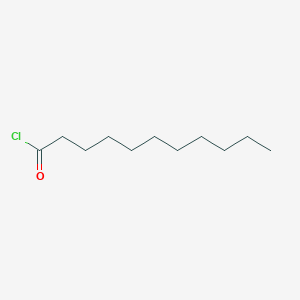

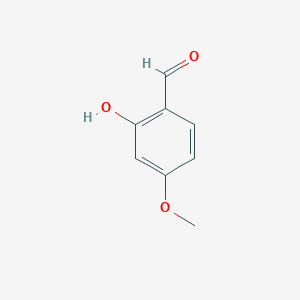

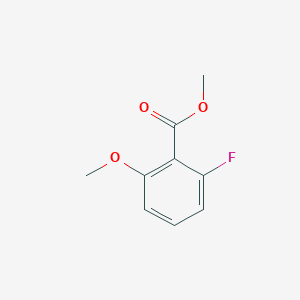

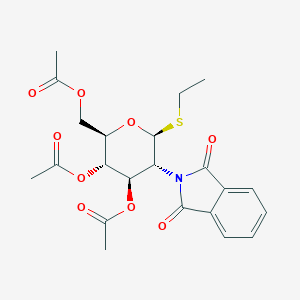

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of diacetylspermine as a tumor marker?

A1: Diacetylspermine has shown promise as a tumor marker for various cancers, including colorectal, breast, lung, and hepatocellular carcinoma. [, , , ] Its levels are often elevated in early stages of cancer, making it potentially useful for early detection and diagnosis. [, ]

Q2: How does the diagnostic performance of diacetylspermine compare with other established tumor markers?

A2: Studies have demonstrated that diacetylspermine exhibits superior sensitivity in detecting early-stage colorectal and breast cancers compared to conventional markers like CEA, CA19-9, and CA15-3. []

Q3: Are there limitations to using urinary diacetylspermine as a diagnostic tool?

A3: While promising, elevated diacetylspermine levels have also been observed in certain benign conditions like liver cirrhosis. [] Factors like age, sex, and menstrual cycle can also influence urinary diacetylspermine levels, necessitating careful interpretation of test results. [] Additionally, its efficacy as a marker for urinary bladder cancer has been challenged. [, ]

Q4: Has diacetylspermine proven useful in monitoring treatment response?

A4: Research suggests that urinary diacetylspermine levels can reflect the progression of disease and response to treatment in certain cancers, such as hepatocellular carcinoma and brain tumors. [, ] A study on pulmonary tuberculosis patients also indicated its potential as an early biomarker for treatment efficacy. []

Q5: What other conditions, besides cancer, have been associated with altered diacetylspermine levels?

A5: Research has shown elevated diacetylspermine levels in the blood plasma of very-low birth weight infants, suggesting potential alterations in polyamine metabolism related to prematurity. [] Additionally, a study analyzing metabolomic profiles and heart failure risk in Black adults found an association between diacetylspermine and increased heart failure incidence. []

Q6: What factors need to be considered when developing and validating analytical methods for diacetylspermine?

A7: Specificity is crucial due to the presence of structurally similar polyamines in urine. [] The method should be sensitive enough to detect low concentrations of diacetylspermine, particularly in the context of early cancer detection. [] Analytical method validation should encompass accuracy, precision, specificity, and the establishment of appropriate reference values considering factors like age, sex, and menstrual cycle. [, ]

Q7: What is the role of polyamine metabolism in cancer development, and how is diacetylspermine involved?

A8: Polyamines, including spermine and spermidine, are crucial for cellular growth and proliferation. [] Cancer cells often exhibit dysregulated polyamine metabolism, leading to increased polyamine levels that contribute to uncontrolled growth. [] Diacetylspermine, a product of spermine acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), has been linked to these alterations in polyamine metabolism in cancer. [, ]

Q8: How does the interaction of diacetylspermine with cellular transport systems differ from other polyamines?

A9: Research using the LLC-PK1 cell line, a model for renal polyamine transport, indicated that diacetylspermine does not interact with the polyamine transport systems on these cells, unlike spermine and monoacetylspermine. [] This lack of interaction might contribute to the relatively stable excretion of diacetylspermine in urine, potentially explaining its utility as a tumor marker. []

Q9: What is the role of the spermidine/spermine N1-acetyltransferase (SSAT) enzyme in relation to diacetylspermine and cancer?

A10: SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of diacetylspermine and other acetylated polyamines. [] Studies using polyamine analogs that upregulate SSAT activity have shown growth inhibition and apoptosis in certain cancer cell lines. [] This suggests that SSAT induction and subsequent diacetylspermine production might contribute to the antiproliferative effects observed with these analogs. [, ]

Q10: What is the chemical structure of diacetylspermine?

A10: Diacetylspermine (N1,N12-diacetylspermine) is a linear polyamine with two acetyl groups attached to the terminal nitrogen atoms of the spermine backbone.

Q11: How do structural modifications of polyamines, particularly acetylation, affect their interaction with cellular systems?

A12: Acetylation of polyamines can significantly alter their cellular uptake and metabolism. [] For instance, N1-acetylspermidine can be taken up by cells and converted back to spermidine, while diacetylspermine shows limited uptake and does not affect intracellular polyamine pools. [] This suggests that the position and number of acetyl groups play a crucial role in determining the biological activity of acetylated polyamines. []

Q12: What are potential future research directions for diacetylspermine?

A13: Further research is needed to fully elucidate the mechanisms underlying diacetylspermine production in cancer cells and its role in tumorigenesis. [] Developing highly sensitive and specific diagnostic tools based on diacetylspermine, potentially in combination with other biomarkers, could improve early cancer detection rates. [, ] Exploring the therapeutic potential of modulating diacetylspermine levels or targeting its metabolic pathway could lead to novel cancer treatment strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.